molecular formula C30H34N2O6S2 B11560325 N,N'-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide

N,N'-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide

Cat. No.: B11560325
M. Wt: 582.7 g/mol
InChI Key: NSWHFVPRLDQCBG-UHFFFAOYSA-N
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Description

N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two butoxyphenyl groups attached to a naphthalene-1,5-disulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 4-butoxyaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The butoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1,N5-BIS(4-METHOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE
  • N1,N5-BIS(4-ETHOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE
  • N1,N5-BIS(4-PROPOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE

Uniqueness

N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is unique due to the presence of butoxyphenyl groups, which impart specific chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs with different alkoxy groups.

Properties

Molecular Formula

C30H34N2O6S2

Molecular Weight

582.7 g/mol

IUPAC Name

1-N,5-N-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide

InChI

InChI=1S/C30H34N2O6S2/c1-3-5-21-37-25-17-13-23(14-18-25)31-39(33,34)29-11-7-10-28-27(29)9-8-12-30(28)40(35,36)32-24-15-19-26(20-16-24)38-22-6-4-2/h7-20,31-32H,3-6,21-22H2,1-2H3

InChI Key

NSWHFVPRLDQCBG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=C(C=C4)OCCCC

Origin of Product

United States

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